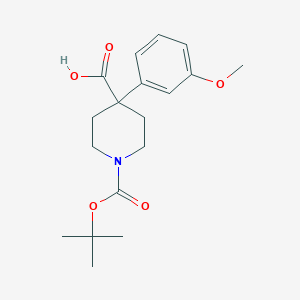
1-(2-氟-6-硝基苯基)-4-甲基哌嗪
描述
Molecular Structure Analysis
The molecular structure of a similar compound, 1-(2-fluoro-6-nitrophenyl)pyrrolidine, has been reported. It has a molecular formula of C11H13FN2O2 and a molecular weight of 224.23 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine are not available, nitro compounds like this one are known to be versatile building blocks in the synthesis of pharmaceutically relevant substances .科学研究应用
快速合成技术
Menteşe 等人(2015 年)的一项研究讨论了使用微波加热快速有效地合成 2-芳基-5-氟-6-(4-苯基哌嗪-1-基)-1H-苯并咪唑。该方法突出了由 4-氟-5-(4-苯基哌嗪-1-基)苯-1,2-二胺进行合成,该二胺由类似于 1-(2-氟-6-硝基苯基)-4-甲基哌嗪的化合物制备 (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015)。
尿嘧啶衍生物的芳基化
Gondela 和 Walczak(2006 年)探索了使用与 1-(2-氟-6-硝基苯基)-4-甲基哌嗪密切相关的化合物,如 1-氟-4-硝基苯和 1-氟-2,4-二硝基苯,对尿嘧啶进行直接芳基化。这种合成对于开发抗病毒和抗肿瘤剂至关重要 (Gondela & Walczak, 2006)。
晶体结构分析
Ozbey、Kuş 和 Göker(2001 年)报道了一种与 1-(2-氟-6-硝基苯基)-4-甲基哌嗪密切相关的化合物的晶体结构。他们的研究有助于了解类似化合物中的分子构象和相互作用 (Ozbey, Kuş, & Göker, 2001)。
用于 LC-ESI-MS 分析的衍生化
Nishio 等人(2007 年)开发了用于液相色谱-电喷雾电离-质谱分析的新衍生化试剂。这项研究对于增强羟基类固醇的检测非常重要,证明了与 1-(2-氟-6-硝基苯基)-4-甲基哌嗪相关的化合物在分析化学中的效用 (Nishio, Higashi, Funaishi, Tanaka, & Shimada, 2007)。
葡萄糖苷酶抑制剂的合成
Özil、Parlak 和 Baltaş(2018 年)合成了一系列新型 2-(芳基)-6-吗啉-4-基(或 4-甲基哌嗪-1-基)-1H-苯并咪唑衍生物,展示了与 1-(2-氟-6-硝基苯基)-4-甲基哌嗪相关的化合物在合成具有抗氧化活性的葡萄糖苷酶抑制剂中的潜力 (Özil, Parlak, & Baltaş, 2018)。
抗菌剂合成
Matsumoto 等人(1984 年)对某些 1,4-二氢-4-氧代吡啶甲酸的合成和构效关系进行了研究,包括类似于 1-(2-氟-6-硝基苯基)-4-甲基哌嗪的化合物。这项研究对于开发新的抗菌剂非常重要 (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984)。
安全和危害
作用机制
Target of Action
The primary target of 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine, also known as [18F]DASA-23, is Pyruvate Kinase M2 (PKM2) . PKM2 is a key enzyme in the glycolytic pathway, which is crucial for energy production in cells. It is particularly overexpressed in cancer cells, contributing to their rapid growth and survival .
Mode of Action
[18F]DASA-23 selectively binds to PKM2 . This interaction allows the compound to visualize the levels of PKM2 in cells, particularly in cancer cells where PKM2 is overexpressed . The binding of [18F]DASA-23 to PKM2 can be effectively blocked by the structurally distinct PKM2 activator, TEPP-46 .
Biochemical Pathways
The binding of [18F]DASA-23 to PKM2 affects the glycolytic pathway . As PKM2 catalyzes the final step in glycolysis, its interaction with [18F]DASA-23 can influence the rate of glycolysis, and thus the energy production in cells . This can have downstream effects on various cellular processes, particularly in cancer cells where glycolysis is often upregulated.
Pharmacokinetics
The pharmacokinetics of [18F]DASA-23 involves its distribution and clearance in the body . After intravenous injection, [18F]DASA-23 passively crosses the blood-brain barrier and is rapidly cleared from the brain . High accumulation of [18F]DASA-23 is noted in organs such as the gallbladder, liver, small intestine, and urinary bladder, suggesting hepatobiliary and urinary clearance . The effective dose of [18F]DASA-23 is 23.5 ± 5.8 μSv/MBq .
Result of Action
The binding of [18F]DASA-23 to PKM2 allows for the visualization of PKM2 levels in cells . This can be particularly useful in the detection and monitoring of cancer, as PKM2 is often overexpressed in cancer cells . The ability of [18F]DASA-23 to cross the blood-brain barrier also suggests its potential use in visualizing intracranial malignancies .
属性
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-5-7-14(8-6-13)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAGMIDRHKDTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253965 | |
| Record name | 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233952-28-7 | |
| Record name | 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B3059669.png)

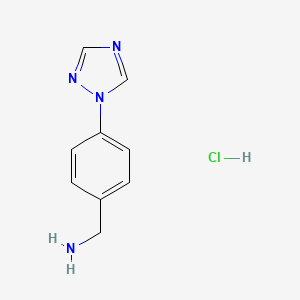
![Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059672.png)
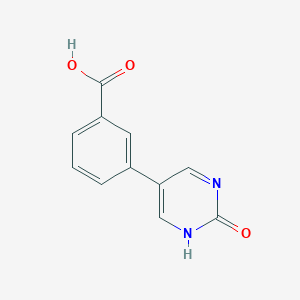

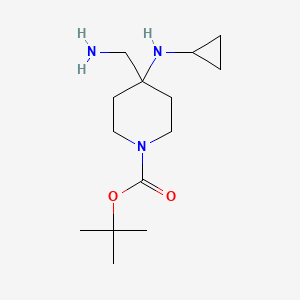
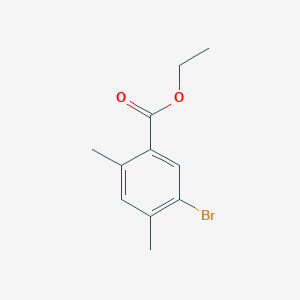
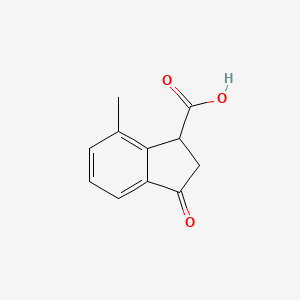
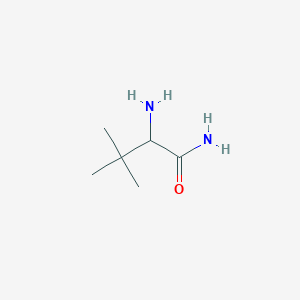
![Ethanol, 2,2'-((1-((2-propenyloxy)methyl)-1,2-ethanediyl]bis(oxy))bis-, bis(4-methylbenzenesulfonate)](/img/structure/B3059685.png)

